
N~1~-Tetradecylbutane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Tetradecylbutane-1,4-diamine is an organic compound that belongs to the class of diamines It consists of a butane backbone with two amino groups attached at the 1 and 4 positions, and a tetradecyl chain attached to the nitrogen atom at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Tetradecylbutane-1,4-diamine can be achieved through several methods. One common approach involves the reaction of 1,4-dibromobutane with tetradecylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by the amino groups from tetradecylamine.
Industrial Production Methods
In an industrial setting, the production of N1-Tetradecylbutane-1,4-diamine may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Tetradecylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of N1-Tetradecylbutane-1,4-diamine.
Reduction: Secondary amines with reduced nitrogen functionality.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N~1~-Tetradecylbutane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in cell signaling and membrane interactions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of N1-Tetradecylbutane-1,4-diamine involves its interaction with biological membranes and proteins. The long tetradecyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity. Additionally, the amino groups can form hydrogen bonds with protein residues, affecting protein function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediamine: A simpler diamine with a shorter carbon chain.
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A derivative with methyl groups attached to the nitrogen atoms.
Hexamethylenediamine: A diamine with a six-carbon backbone.
Uniqueness
N~1~-Tetradecylbutane-1,4-diamine is unique due to its long tetradecyl chain, which imparts distinct physicochemical properties compared to shorter-chain diamines. This long chain enhances its ability to interact with lipid membranes and hydrophobic environments, making it valuable in applications requiring amphiphilic properties.
Propiedades
Número CAS |
53832-34-1 |
|---|---|
Fórmula molecular |
C18H40N2 |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
N'-tetradecylbutane-1,4-diamine |
InChI |
InChI=1S/C18H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19/h20H,2-19H2,1H3 |
Clave InChI |
BCTYVVCXDNPDLB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCNCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


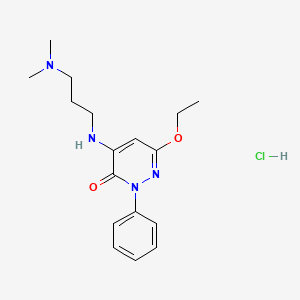
![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)

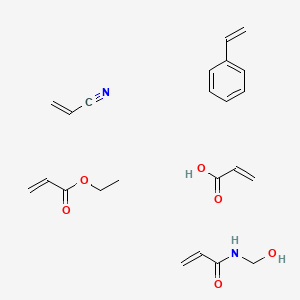

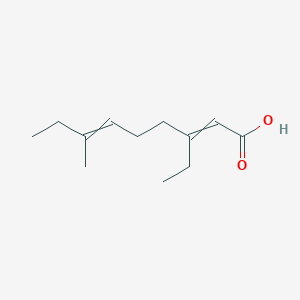
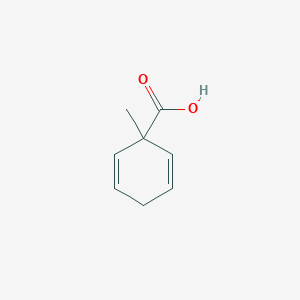
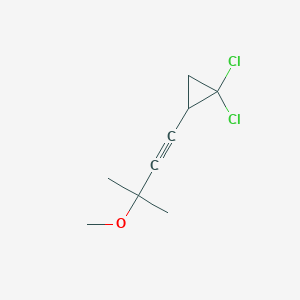
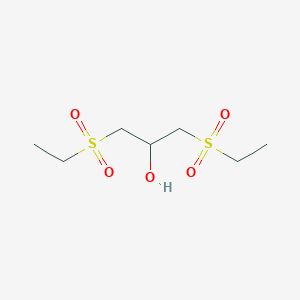
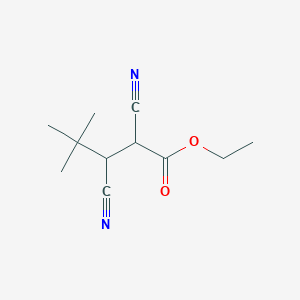

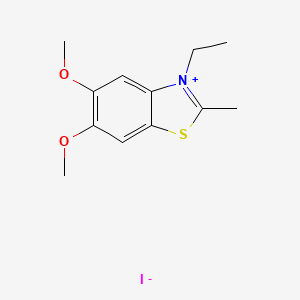
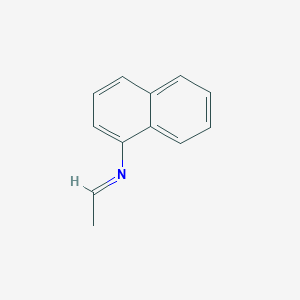
![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)
